molecular formula C28H48N4O6 B557186 Boc-His(Boc)-OH.DCHA CAS No. 31687-58-8

Boc-His(Boc)-OH.DCHA

Cat. No.: B557186
CAS No.: 31687-58-8
M. Wt: 536.7 g/mol
InChI Key: WBGMQHNUPJENDC-MERQFXBCSA-N
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Description

Boc-His(Boc)-OH.DCHA, also known as N-alpha-N-im-di-t-boc-L-histidine dicyclohexylammonium salt, is a protected form of the amino acid histidine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound has the molecular formula C28H48N4O6 and a molecular weight of 536.70 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Boc)-OH.DCHA involves the protection of the amino and imidazole groups of histidine with tert-butyloxycarbonyl (Boc) groups. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate . The protected histidine is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is typically purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Boc-His(Boc)-OH.DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-His(Boc)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Boc-His(Boc)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free histidine can participate in various biochemical processes, including enzyme catalysis and metal ion coordination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-His(Boc)-OH.DCHA is unique due to its dual Boc protection, which provides enhanced stability and prevents side reactions during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMQHNUPJENDC-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185580
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31687-58-8
Record name L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31687-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031687588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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